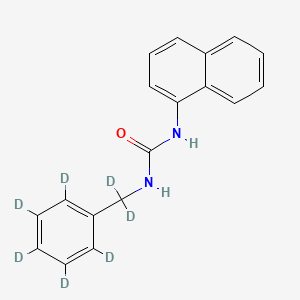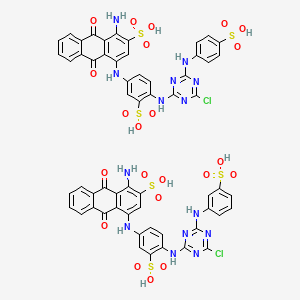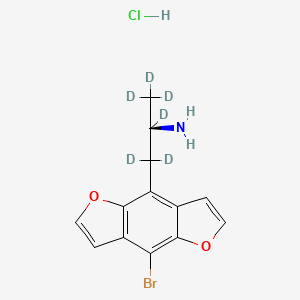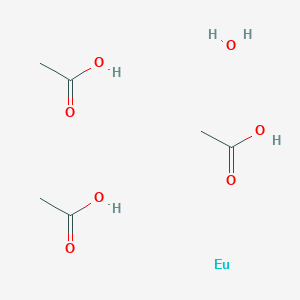![molecular formula C9H10Cl2O2 B12429570 2-[(2,6-Dichlorobenzyl)oxy]ethanol-d4](/img/structure/B12429570.png)
2-[(2,6-Dichlorobenzyl)oxy]ethanol-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,6-Dichlorobenzyl)oxy]ethanol-d4 is a deuterated derivative of 2-[(2,6-Dichlorobenzyl)oxy]ethanol. This compound is characterized by the presence of two chlorine atoms on the benzyl ring and an ethoxy group. The deuterium atoms replace the hydrogen atoms in the ethanol moiety, making it useful in various scientific applications, particularly in studies involving isotopic labeling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Dichlorobenzyl)oxy]ethanol-d4 typically involves the reaction of 2,6-dichlorobenzyl chloride with deuterated ethanol (ethanol-d4) in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the chloride ion is replaced by the ethoxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2,6-Dichlorobenzyl)oxy]ethanol-d4 undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorine atoms on the benzyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-[(2,6-Dichlorobenzyl)oxy]acetaldehyde or 2-[(2,6-Dichlorobenzyl)oxy]acetic acid.
Reduction: Formation of 2-[(2,6-Dichlorobenzyl)oxy]ethane.
Substitution: Formation of derivatives with various functional groups replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
2-[(2,6-Dichlorobenzyl)oxy]ethanol-d4 has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in nuclear magnetic resonance (NMR) spectroscopy due to its deuterium labeling.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Investigated for its potential therapeutic properties and as a reference compound in pharmacokinetic studies.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of 2-[(2,6-Dichlorobenzyl)oxy]ethanol-d4 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of metabolic reactions, providing insights into reaction mechanisms and pathways. The compound’s effects are mediated through its interaction with enzymes and receptors, altering their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(2,6-Dichlorobenzyl)oxy]ethanol
- 2-[(2,6-Dichlorophenyl)methoxy]ethanol
- 2-[(2,6-Dichlorobenzyl)oxy]ethane
Uniqueness
2-[(2,6-Dichlorobenzyl)oxy]ethanol-d4 is unique due to its deuterium labeling, which makes it particularly valuable in isotopic studies and NMR spectroscopy. The presence of deuterium atoms provides distinct advantages in tracing and analyzing metabolic pathways, making it a preferred choice in various scientific research applications.
Eigenschaften
Molekularformel |
C9H10Cl2O2 |
|---|---|
Molekulargewicht |
225.10 g/mol |
IUPAC-Name |
1,1,2,2-tetradeuterio-2-[(2,6-dichlorophenyl)methoxy]ethanol |
InChI |
InChI=1S/C9H10Cl2O2/c10-8-2-1-3-9(11)7(8)6-13-5-4-12/h1-3,12H,4-6H2/i4D2,5D2 |
InChI-Schlüssel |
MCVIDUDFKDIJMZ-CQOLUAMGSA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])([2H])OCC1=C(C=CC=C1Cl)Cl)O |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)COCCO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-2-[3-(trifluoromethyl)benzenesulfonamido]pentanoic acid](/img/structure/B12429488.png)






![[5-Acetyloxy-2-(acetyloxymethyl)-6-[2-(3,4-dimethoxyphenyl)ethoxy]-4-(3,4,5-triacetyloxy-6-methyloxan-2-yl)oxyoxan-3-yl] 3-(3,4-diacetyloxyphenyl)prop-2-enoate](/img/structure/B12429547.png)
![11-Ethyl-2,24-dihydroxy-10,26-dimethyl-21,26-diazatetracyclo[23.2.1.08,15.09,13]octacosa-1,3,5,16,18-pentaene-20,27,28-trione](/img/structure/B12429555.png)
![(1R,3E,5R,7S,9Z,11S,12S,13S,14S)-1,11,13-trihydroxy-10-(hydroxymethyl)-3,6,6,14-tetramethyltricyclo[10.3.0.05,7]pentadeca-3,9-dien-2-one](/img/structure/B12429562.png)
![3-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12429566.png)



